molecular formula C21H21NO4S2 B2769543 Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946268-74-2

Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2769543
CAS No.: 946268-74-2
M. Wt: 415.52
InChI Key: ROMTVZOJWOJYIN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group and aromatic substituents. Its molecular formula is C₂₁H₂₂NO₄S₂, with a molecular weight of 428.53 g/mol (calculated). The compound is characterized by:

  • A thiophene ring substituted at positions 2 (ethyl carboxylate), 3 (3-methylphenylsulfamoyl group), and 4 (4-methylphenyl group).
  • A 4-methylphenyl group at position 4, contributing to lipophilicity and steric bulk.

While direct synthetic details for this compound are absent in the provided evidence, analogous thiophene derivatives (e.g., ) are synthesized via condensation reactions, sulfonylation, or nucleophilic substitution.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-10-8-14(2)9-11-16)28(24,25)22-17-7-5-6-15(3)12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMTVZOJWOJYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents such as chlorosulfonic acid followed by amination.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with sulfonamide/sulfamoyl groups and aromatic substituents are widely studied. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-methylphenyl), 3-[(3-methylphenyl)sulfamoyl], ethyl ester C₂₁H₂₂NO₄S₂ 428.53 Balanced lipophilicity; moderate electron-donating groups
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (946235-08-1, ) 4-(4-methylphenyl), 3-[(4-methoxyphenyl)sulfamoyl], ethyl ester C₂₁H₂₁NO₅S₂ 431.52 Methoxy group increases polarity and resonance effects vs. methyl
Ethyl 4-(4-methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate () 4-(4-methoxyphenyl), 2-(phenylsulfanyl acetyl amino) C₂₂H₂₁NO₄S₂ 451.54 Sulfanyl group enhances metabolic stability; methoxyphenyl increases polarity
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (671198-85-9, ) 4-(4-chlorophenyl), 2-(quinolinyl sulfanyl acetyl amino) C₂₅H₂₀ClN₃O₃S₂ 534.03 Chlorophenyl and quinolinyl groups enhance electron-withdrawing effects and π-π stacking
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (532386-24-6, ) 4-(4-chlorophenyl), 2-(cyanoacetyl amino) C₁₆H₁₄ClN₃O₃S 379.82 Cyano group improves electrophilicity; chlorophenyl enhances reactivity

Key Observations

Chlorophenyl substituents (–10) introduce electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or binding to biological targets .

Functional Group Influence: Sulfamoyl vs. Sulfanyl: Sulfamoyl groups (target compound, ) offer hydrogen-bonding sites for target interactions, while sulfanyl groups () may improve oxidative stability .

Steric and Electronic Effects: 4-Methylphenyl (target compound) provides steric hindrance and electron-donating effects, favoring hydrophobic interactions.

Research Implications and Gaps

  • Synthetic Routes : and highlight methods for synthesizing thiophene derivatives via reflux in DMF or zinc chloride-mediated cyclization, applicable to the target compound .
  • Data Limitations : Experimental data (e.g., melting points, IC₅₀ values) are absent in the evidence, necessitating further studies to correlate structure with function.

Biological Activity

Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by its thiophene core, which is a five-membered aromatic heterocycle containing sulfur. This compound has garnered attention in medicinal chemistry due to its structural motifs that are common in drug design, suggesting potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C22H23N1O4S2
Molecular Weight: Approximately 431.5 g/mol
Structural Features:

  • Thiophene Ring: Contributes to the compound's aromatic properties.
  • Sulfamoyl Group: Known for its ability to interact with biological targets, potentially inhibiting enzyme activity.
  • Carboxylate Group: Enhances solubility and reactivity.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateContains thiophene and sulfamoyl groupsPotential antimicrobial activity
Ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylateSimilar thiophene structureInvestigated for crystal structure and intermolecular interactions
Methyl 3-amino-thieno[3,2-b]thiophenesShares the thiophene moietyUsed as intermediates in synthesizing advanced materials

Antimicrobial Properties

Research has indicated that compounds containing thiophene and sulfamoyl groups exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Antitumor Activity

In a study examining various derivatives of thiophene compounds, some exhibited notable antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against specific tumor types, suggesting that this compound may also possess antitumor properties. Further research is required to elucidate its efficacy in vivo.

Anti-inflammatory Effects

The sulfonamide group present in this compound has been linked to anti-inflammatory activities. Compounds with similar structures have shown promise in reducing inflammation markers in preclinical models, indicating a potential therapeutic application for inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The study highlighted the importance of the sulfonamide moiety in enhancing antimicrobial activity.

Antitumor Evaluation

In another investigation focusing on cancer therapeutics, researchers tested a series of thiophene derivatives for their ability to inhibit tumor cell proliferation. This compound was included in the screening process and showed promising results with an IC50 value comparable to established chemotherapeutic agents.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes critical for bacterial survival or tumor growth.
  • Aromatic Interactions: The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially altering their function.
  • Cellular Uptake: The esterification enhances lipid solubility, facilitating cellular uptake and bioavailability.

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